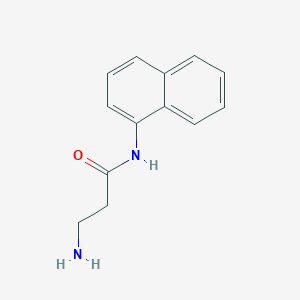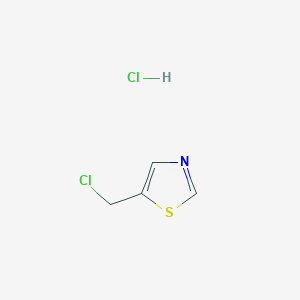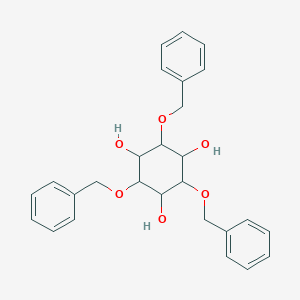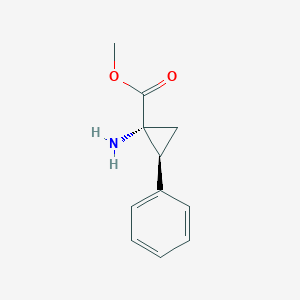
methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate, also known as MAPC, is a cyclopropane derivative that has shown potential in various scientific research applications. This compound has gained attention due to its unique chemical structure and potential therapeutic properties.
Wirkmechanismus
The mechanism of action of methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate is not fully understood, but it is believed to act on multiple pathways in the body. One proposed mechanism is through the activation of the Nrf2 pathway, which is responsible for regulating cellular responses to oxidative stress. Another proposed mechanism is through the inhibition of the NF-kB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
Methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory properties, methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has been shown to increase the expression of antioxidant enzymes and reduce the production of reactive oxygen species. Additionally, methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate in lab experiments is its unique chemical structure, which allows for the study of its specific properties and potential therapeutic applications. However, one limitation is the lack of knowledge regarding its mechanism of action, which makes it difficult to fully understand its effects and potential uses.
Zukünftige Richtungen
There are many potential future directions for the study of methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications in other areas of medicine. Overall, methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has shown great promise in scientific research and has the potential to lead to important advancements in the field of medicine.
Synthesemethoden
Methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate can be synthesized using a variety of methods, including the reaction of cyclopropane carboxylic acid with phenylmagnesium bromide followed by the addition of a chiral amine. Another method involves the reaction of cyclopropane carboxylic acid with phenylboronic acid, followed by the addition of a chiral amine and subsequent reduction.
Wissenschaftliche Forschungsanwendungen
Methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has been studied extensively for its potential therapeutic properties, including its ability to act as a neuroprotective agent. Studies have shown that methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate can protect neurons from oxidative stress, which is a common factor in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Eigenschaften
CAS-Nummer |
197778-15-7 |
|---|---|
Produktname |
methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate |
Molekularformel |
C11H13NO2 |
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-14-10(13)11(12)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7,12H2,1H3/t9-,11+/m0/s1 |
InChI-Schlüssel |
SSNHIYGBNLNDBQ-GXSJLCMTSA-N |
Isomerische SMILES |
COC(=O)[C@]1(C[C@H]1C2=CC=CC=C2)N |
SMILES |
COC(=O)C1(CC1C2=CC=CC=C2)N |
Kanonische SMILES |
COC(=O)C1(CC1C2=CC=CC=C2)N |
Synonyme |
Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1R,2S)-rel- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



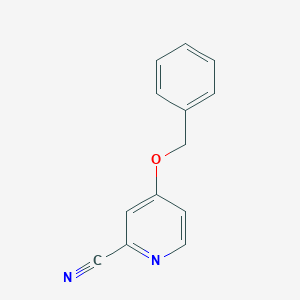
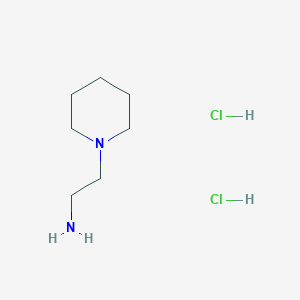
![(R)-beta-[[(Tert-butoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid](/img/structure/B176894.png)
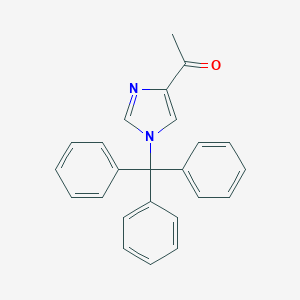
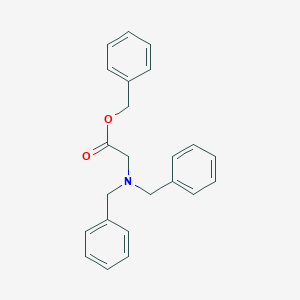
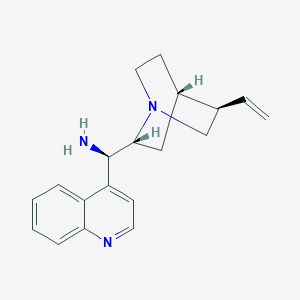
![6-(4-Methoxyphenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B176910.png)
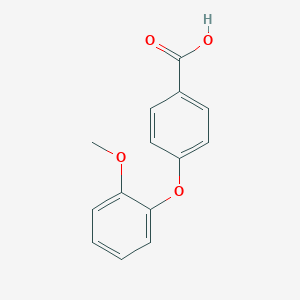
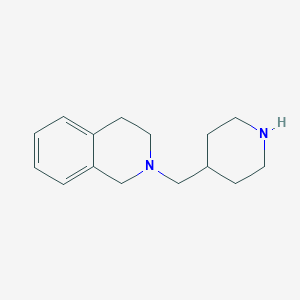
![1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzene](/img/structure/B176922.png)
